molecular formula C8H9ClN4 B15087484 Hydralazine Hydrochloride,(S)

Hydralazine Hydrochloride,(S)

Cat. No.: B15087484
M. Wt: 196.64 g/mol
InChI Key: HVYXWRYSEPJVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydralazine Hydrochloride,(S) is synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction typically involves heating the reactants under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the synthesis of Hydralazine Hydrochloride,(S) involves large-scale reactors where phthalic anhydride and hydrazine hydrate are combined under controlled temperatures and pressures. The resulting product is then purified through crystallization and filtration processes to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Hydralazine Hydrochloride,(S) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydralazine Hydrochloride,(S) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

Hydralazine Hydrochloride,(S) is unique in its direct mechanism of action on arterial smooth muscle, making it a valuable option for specific clinical scenarios where other antihypertensive agents may not be as effective .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

3,8a-dihydrophthalazin-1-yldiazene;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7,9-10H;1H

InChI Key

HVYXWRYSEPJVBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CNN=C2N=N)C=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.